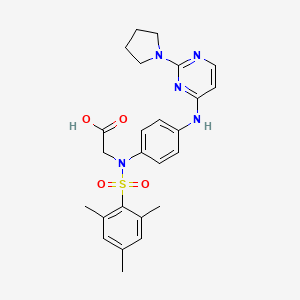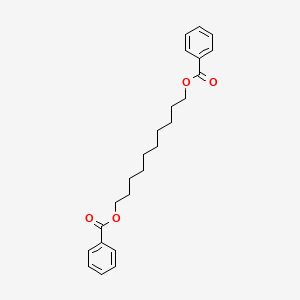
Dgat1-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DGAT1-IN-1 is a potent and selective inhibitor of diacylglycerol acyltransferase 1 (DGAT1), an enzyme that catalyzes the final step in triglyceride synthesis. This compound has garnered significant interest due to its potential therapeutic applications in treating obesity, type 2 diabetes, and other metabolic disorders .
Preparation Methods
The synthesis of DGAT1-IN-1 involves multiple steps, including the use of machine learning methods, pharmacophore models, and 3D-QSAR models to identify novel inhibitors . The synthetic route typically involves the combination of diacylglycerol and fatty acyl CoA under specific reaction conditions to produce the desired inhibitor. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
DGAT1-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium oleate and other fatty acid derivatives . The major products formed from these reactions are typically triglycerides and other lipid-related compounds .
Scientific Research Applications
DGAT1-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of triglyceride synthesis and lipid metabolism . In biology, it is used to investigate the role of DGAT1 in cellular processes and energy storage . In medicine, this compound is being explored as a potential therapeutic agent for treating metabolic disorders such as obesity and type 2 diabetes . Additionally, it has applications in industry, particularly in the development of new drugs and therapeutic strategies .
Mechanism of Action
DGAT1-IN-1 exerts its effects by inhibiting the activity of diacylglycerol acyltransferase 1, thereby reducing the synthesis of triglycerides . The molecular targets of this compound include the enzyme’s active site, where it binds and prevents the conversion of diacylglycerol and fatty acyl CoA to triglycerides . This inhibition leads to decreased lipid accumulation and improved insulin sensitivity .
Comparison with Similar Compounds
DGAT1-IN-1 is unique compared to other DGAT1 inhibitors due to its high selectivity and potency . Similar compounds include other DGAT1 inhibitors identified through machine learning and pharmacophore models, such as T863 and other acyl-CoA:diacylglycerol acyltransferase inhibitors . These compounds share similar mechanisms of action but may differ in their chemical structures and binding affinities .
Properties
IUPAC Name |
2-[4-[4-[2-[[4-(trifluoromethoxy)phenyl]methylcarbamoyl]imidazo[1,2-a]pyridin-6-yl]phenyl]cyclohexyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28F3N3O4/c31-30(32,33)40-25-12-3-20(4-13-25)16-34-29(39)26-18-36-17-24(11-14-27(36)35-26)23-9-7-22(8-10-23)21-5-1-19(2-6-21)15-28(37)38/h3-4,7-14,17-19,21H,1-2,5-6,15-16H2,(H,34,39)(H,37,38) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGSQOIWOCDWAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)C3=CN4C=C(N=C4C=C3)C(=O)NCC5=CC=C(C=C5)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28F3N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[5-amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone;(2S)-2-hydroxybutanedioic acid](/img/structure/B607024.png)





